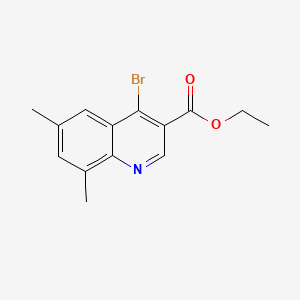

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of poly(ethylene glycol)-supported sulfonic acid under moderate reaction conditions. The reaction is carried out at room temperature in various solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .

Industrial Production Methods

the principles of green chemistry, such as using eco-friendly and reusable catalysts, are often applied to scale up the synthesis of quinoline derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.

Electrophilic substitution: The quinoline ring can undergo electrophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.

Electrophilic substitution: Reagents such as sulfuric acid and nitric acid are used.

Oxidation: Reagents like potassium permanganate and chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

Nucleophilic substitution: Products include various substituted quinoline derivatives.

Electrophilic substitution: Products include nitro and sulfonic acid derivatives.

Oxidation: Products include quinoline N-oxides.

Reduction: Products include reduced quinoline derivatives.

Applications De Recherche Scientifique

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: Used as a probe to study biological pathways and molecular interactions.

Industrial Chemistry:

Mécanisme D'action

The mechanism of action of ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

- Ethyl 2,4-dimethylquinoline-3-carboxylate

- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Uniqueness

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and ethyl ester groups enhances its reactivity and potential for further functionalization .

Activité Biologique

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H12BrNO2 and a molar mass of approximately 308.175 g/mol. The compound features a quinoline ring system with specific substitutions that enhance its reactivity and biological activity.

Research indicates that this compound exhibits various mechanisms of action:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes. This property is particularly relevant for its potential as an anticancer agent.

- Enzyme Inhibition : It inhibits specific enzymes critical for cellular function, affecting metabolic pathways essential for cell survival and proliferation.

- Antimicrobial Activity : Studies have shown that this compound can effectively bind to bacterial DNA, leading to antimicrobial effects.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes the findings from key studies:

| Cell Line | IC₅₀ (μM) | Comparison |

|---|---|---|

| A549 | 1.53 | Superior to cisplatin (IC₅₀ = 5 μM) |

| HT-29 | 0.77 | More potent than standard treatments |

These results indicate that the compound has significant potential as an anticancer agent, particularly in lung and colorectal cancer models .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

These findings suggest its potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the bromine atom at the 4-position and the ethyl ester group at the 3-position contribute significantly to its reactivity and interaction with biological targets. Researchers have explored various derivatives to optimize these interactions further.

Comparison with Related Compounds

The following table outlines some structurally related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Contains chlorine instead of bromine | Different halogen substitution affects reactivity |

| Ethyl 2,4-dimethylquinoline-3-carboxylate | Lacks halogen substitution | Simpler structure may lead to different properties |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Hydroxyl group instead of an ethyl ester | Altered solubility and reactivity due to hydroxyl group |

The distinct substitution pattern on the quinoline ring imparts unique chemical and biological properties to this compound compared to these derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest at G2/M phase.

- Infection Control : A clinical trial assessed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected tissues.

Propriétés

IUPAC Name |

ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-4-18-14(17)11-7-16-13-9(3)5-8(2)6-10(13)12(11)15/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDNXRAGRTPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677920 |

Source

|

| Record name | Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-80-5 |

Source

|

| Record name | Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.